Bienvenue dans la boutique en ligne BenchChem!

3-[(4-Fluorobenzyl)amino]benzoic acid

Inflammation Research Lipoxygenase Inhibition Arachidonic Acid Cascade

3-[(4-Fluorobenzyl)amino]benzoic acid (CAS 718602-89-2) is a fluorinated aminobenzoic acid derivative that occupies a strategically important position in medicinal chemistry as both a bioactive entity and a synthetic building block. It is recognized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase.

Molecular Formula C14H12FNO2
Molecular Weight 245.25 g/mol
CAS No. 718602-89-2
Cat. No. B183689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Fluorobenzyl)amino]benzoic acid
CAS718602-89-2
Molecular FormulaC14H12FNO2
Molecular Weight245.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NCC2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C14H12FNO2/c15-12-6-4-10(5-7-12)9-16-13-3-1-2-11(8-13)14(17)18/h1-8,16H,9H2,(H,17,18)
InChIKeyQEICLJWFMDHMSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3-[(4-Fluorobenzyl)amino]benzoic acid (CAS 718602-89-2) Matters for Scientific Procurement: A Meta-Substituted Aminobenzoic Acid Building Block with Multi-Target Bioactivity Profile


3-[(4-Fluorobenzyl)amino]benzoic acid (CAS 718602-89-2) is a fluorinated aminobenzoic acid derivative that occupies a strategically important position in medicinal chemistry as both a bioactive entity and a synthetic building block. It is recognized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. The compound also demonstrates antioxidant capacity in fats and oils [1]. Crucially, this compound embodies the 4-fluorobenzylamino benzoic acid pharmacophore found in the clinically validated Kv7 potassium channel openers flupirtine and retigabine (ezogabine), making it a critical fragment for structure-activity relationship (SAR) studies and metabolite identification workflows [2].

Why Generic Substitution Fails: Positional Isomerism, Halogen Effects, and Physicochemical Property Shifts That Preclude Simple Interchange with In-Class Analogues


Despite sharing a common benzylamino benzoic acid scaffold, in-class compounds such as 4-[(4-fluorobenzyl)amino]benzoic acid (para-isomer, CAS 64260-96-4), 3-[(4-chlorobenzyl)amino]benzoic acid (chloro analogue, CAS 63759-85-3), and 3-[(4-methylbenzyl)amino]benzoic acid (methyl analogue, CAS 869949-26-8) cannot be treated as interchangeable with the target compound. The meta- versus para-substitution pattern on the benzoic acid ring fundamentally alters the electronic environment of the carboxylic acid group, affecting pKa, hydrogen-bonding geometry, and target protein binding interactions . The 4-fluoro substituent on the benzyl ring introduces distinct electronic effects (σp = 0.06) compared to -Cl (σp = 0.23), -CH₃ (σp = -0.17), or -H, modulating metabolic stability via altered susceptibility to CYP450-mediated oxidation and esterase-mediated cleavage of the fluorobenzylamine moiety [1]. These differences translate into measurable shifts in lipophilicity (LogP 3.32 for the target compound versus 3.68 for the 4-methyl analogue) and aqueous solubility (LogSW -3.83), which directly impact assay compatibility, cellular permeability, and formulation behavior .

Product-Specific Quantitative Evidence Guide: How 3-[(4-Fluorobenzyl)amino]benzoic acid Differentiates from Its Closest Analogs


Lipoxygenase Inhibitory Activity Quantified Against a Standard Baseline: Evidence for the Target Compound as a Multi-Target Inflammation Probe

The target compound is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, a property that distinguishes it from the 4-methyl analogue, which lacks the electron-withdrawing fluorine substituent necessary for optimal enzyme interaction [1]. In the flupirtine analogue series studied by Beirow et al. (2023), the 4-fluorobenzylamine moiety was shown to be a critical determinant of esterase-mediated metabolic cleavage (4-fluorohippuric acid formation), with 4-fluorobenzoic acid levels quantified across 18 analogues in human liver microsome incubations [2]. This metabolic liability is directly relevant to compound selection for in vivo studies, as the 4-fluoro substituent uniquely predisposes the compound to this clearance pathway compared to -Cl, -CH₃, or unsubstituted benzyl analogues.

Inflammation Research Lipoxygenase Inhibition Arachidonic Acid Cascade

Positional Isomer Differentiation: Meta- vs Para-Substitution Effects on Physicochemical and Biological Properties

Direct comparison of the target meta-substituted compound (CAS 718602-89-2) with its para-substituted isomer 4-[(4-fluorobenzyl)amino]benzoic acid (CAS 64260-96-4) reveals fundamental differences in molecular geometry, dipole moment, and hydrogen-bonding capacity that translate into distinct biological recognition profiles . The meta-isomer places the carboxylic acid group in a position that electronically decouples it from the aniline nitrogen, whereas the para-isomer creates a through-conjugation pathway that alters both acidity (pKa) and nucleophilicity of the amino group. This structural distinction is critical for target engagement: in the retigabine pharmacophore, the 4-fluorobenzylamino group is attached to a 1,2,4-triaminobenzene core with specific regiochemical requirements for Kv7.2-7.5 channel activation . The meta-benzoic acid substitution pattern in the target compound provides a distinct vector for further derivatization that is geometrically incompatible with the para-isomer's binding pose.

Medicinal Chemistry Isomer Differentiation Receptor Binding

Antiviral Patent Evidence: Activity in hA3G/Vif Inhibition Screening Differentiates 3-Amino Benzoyl Derivatives from Unsubstituted Analogues

A 2011 patent (US 20110178108) from the Institute of Medicinal Biotechnology, Chinese Academy of Medical Sciences, specifically claims a group of amino-substituted benzoyl derivatives—including the 3-amino benzoyl scaffold present in the target compound—as inhibitors of the hA3G/Vif protein-protein interaction, a host-virus interface critical for HIV replication [1]. The screening data demonstrate that 3-amino benzoyl derivatives possess combined activity for disrupting hA3G/Vif binding and inhibiting viral replication, a dual-mechanism profile not observed with the corresponding 4-amino benzoyl or unsubstituted benzoyl analogues. This patent establishes the 3-amino substitution pattern as a privileged scaffold for antiviral development, providing a clear differentiation point from 4-substituted isomers that lack this specific activity profile.

Antiviral Research HIV Drug Resistance Host Factor Targeting

Physicochemical Differentiation: Lipophilicity and Solubility Parameters for Assay Interoperability

The target compound's experimentally determined LogP of 3.32 and LogSW of -3.83 place it within an optimal range for cell-based assay permeability while maintaining sufficient aqueous solubility for in vitro pharmacology (typical screening criterion: LogP 1-5, LogSW > -4). Direct comparison with the 4-methyl analogue (LogP 3.68) demonstrates that the 4-fluoro substituent imparts a -0.36 LogP unit reduction, enhancing aqueous solubility without sacrificing membrane permeability—a critical advantage for assays requiring compound delivery in aqueous buffers. The 4-chloro analogue (calculated LogP ~3.8) is expected to be even more lipophilic, potentially leading to solubility-limited assay artifacts, while the unsubstituted benzyl analogue lacks the metabolic handling insights available from the flupirtine literature.

Physicochemical Profiling ADME Compound Logistics

Antioxidant Function in Lipid Systems: Differentiated Utility for Formulation and Stability Studies

The target compound is explicitly recognized for its antioxidant activity in fats and oils [1], a property that distinguishes it from many in-class aminobenzoic acid derivatives that lack this dual bioactivity-antioxidant profile. This functional attribute is structurally linked to the electron-rich 3-aminobenzoic acid core coupled with the 4-fluorobenzyl substituent, which stabilizes radical intermediates through resonance delocalization. In a research context, this means the compound can serve simultaneously as a pharmacological tool (lipoxygenase inhibitor) and as a stabilizer in lipid-based formulations, reducing the need for additional antioxidant excipients that could confound bioassay readouts.

Antioxidant Research Lipid Oxidation Formulation Science

Best Research and Industrial Application Scenarios for 3-[(4-Fluorobenzyl)amino]benzoic acid Based on Verified Differentiation Evidence


Medicinal Chemistry: Kv7 Potassium Channel Modulator SAR Programs

The target compound serves as a critical pharmacophore fragment for retigabine/flupirtine analogue synthesis. Its meta-substituted benzoic acid handle provides a vector for amide coupling or esterification to generate focused libraries exploring Kv7.2-7.5 channel activation, while the 4-fluorobenzylamino moiety preserves the essential pharmacophoric element required for target engagement [1]. Procurement of this specific isomer ensures regiochemical fidelity in SAR studies, as the para-isomer would produce an entirely different spatial presentation of the carboxylic acid derivatization point.

Inflammation Research: Dual Lipoxygenase/Antioxidant Probe Development

Researchers investigating the arachidonic acid cascade can leverage this compound's combined lipoxygenase inhibitory activity and antioxidant capacity as a single-agent tool compound. The compound's balanced LogP (3.32) ensures adequate cellular permeability for cell-based LOX inhibition assays (e.g., RBL-1 5-lipoxygenase assay), while the antioxidant function provides built-in protection against assay artifacts caused by reactive oxygen species generated during arachidonic acid metabolism [2].

Antiviral Drug Discovery: hA3G/Vif Host-Pathogen Interaction Screening

Building on patent evidence that 3-amino benzoyl derivatives inhibit the hA3G/Vif interaction, this compound can serve as a starting scaffold for medicinal chemistry optimization toward novel HIV therapeutics that target host restriction factor antagonism rather than viral enzymes [3]. The 4-fluorobenzyl substituent may provide additional metabolic stability advantages over unsubstituted benzyl analogues, as inferred from flupirtine metabolism studies.

Chemical Biology: Metabolic Probe for Esterase Activity and Fluorobenzylamine Clearance Studies

The well-characterized metabolic fate of the 4-fluorobenzylamine moiety—esterase-mediated cleavage to 4-fluorobenzoic acid and subsequent conjugation to 4-fluorohippuric acid—makes this compound a valuable probe substrate for studying carboxylesterase activity in human liver preparations [4]. The availability of quantitative LC-MS/MS methods for 4-fluorobenzoic acid detection provides a ready analytical framework for metabolism studies without requiring de novo method development.

Quote Request

Request a Quote for 3-[(4-Fluorobenzyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.